molecular formula C22H28N2O2S B2961532 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine CAS No. 2034251-70-0

4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine

Cat. No.: B2961532
CAS No.: 2034251-70-0
M. Wt: 384.54
InChI Key: PFIRDXZJWACQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a thiophene-3-carbonyl group and a pyrrolidine moiety modified by a benzyloxymethyl side chain. This structure combines aromatic (thiophene, benzyloxy) and alicyclic (piperidine, pyrrolidine) elements, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name

[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-22(19-10-14-27-17-19)23-12-8-20(9-13-23)24-11-4-7-21(24)16-26-15-18-5-2-1-3-6-18/h1-3,5-6,10,14,17,20-21H,4,7-9,11-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIRDXZJWACQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)C3=CSC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its activity as a receptor agonist or antagonist.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

JDTic (trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine)

  • Structure : Piperidine core with a 3-hydroxyphenyl group and dimethyl substitution.
  • Key Differences : Lacks thiophene and benzyloxymethyl-pyrrolidine groups.
  • Pharmacology: A long-acting kappa opioid receptor (KOR) antagonist. Unlike the target compound, JDTic activates c-Jun N-terminal kinase (JNK), inducing noncompetitive antagonism that persists for weeks in vivo .
  • Synthetic Accessibility : Requires stereoselective synthesis, unlike the target compound’s coupling-based preparation (similar to ’s HOBt/TBTU methods) .

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

  • Structure : Pyridine core with thiophen-2-yl and piperazine substituents.
  • Key Differences : Thiophene substitution at position 2 (vs. 3-carbonyl in the target compound) and a pyridine backbone.
  • Physicochemical Properties : Crystallographic data () indicates planar geometry due to the pyridine ring, contrasting with the target compound’s conformational flexibility from its piperidine-pyrrolidine linkage .
  • Bioactivity : Pyridine derivatives are often explored for antimicrobial or antitumor activity, diverging from the opioid receptor focus of piperidine analogues .

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Structure: Thiophene-2-carboxylate linked to a chromenone-pyrazolopyrimidine system.
  • Key Differences : Thiophene as a carboxylate (vs. carbonyl-linked in the target compound) and a fused polycyclic system.

Functional Analogues

1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one

  • Structure: Piperidine linked to a thiophen-2-yl butanone chain.
  • Key Differences : Linear aliphatic chain (vs. benzyloxymethyl-pyrrolidine in the target compound).

Benzyl-4-(4-(((S)-2-((S)-1-((S)-2-azido-3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidine-2-carboxamido)-3-methyl-N-(prop-2-ynyl)butanamido)methyl)-3-methoxyphenoxy)butanoate

  • Structure : Pyrrolidine with benzyloxy and azide functionalities.
  • Key Differences: Peptidomimetic structure (vs. non-peptidic target compound) and higher molecular weight.

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Reference
Target Compound Piperidine Thiophene-3-carbonyl, pyrrolidine ~423.5* Potential CNS/KOR -
JDTic Piperidine 3-Hydroxyphenyl, dimethyl 327.4 Kappa opioid receptor
2-(4-Methylpiperazin-1-yl)-4-phenyl-... Pyridine Thiophen-2-yl, piperazine ~400.4* Antimicrobial
1-(4-Phenylpiperidin-1-yl)-4-(thiophen-... Piperidine Thiophen-2-yl, butanone ~355.5* Not reported

*Calculated based on molecular formulae.

Key Findings and Implications

  • Structural Flexibility : The target compound’s benzyloxymethyl-pyrrolidine group may enhance blood-brain barrier penetration compared to JDTic’s rigid phenyl-piperidine structure .
  • Thiophene Position Matters: Thiophene-3-carbonyl (target) vs.
  • Synthetic Challenges : Piperidine-thiophene hybrids often require multi-step coupling (e.g., HOBt/TBTU), but stereochemical complexity (as in JDTic) adds further difficulty .

Biological Activity

The compound 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. For example, studies on piperidinothiosemicarbazones have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains . While specific data for the compound is limited, the structural similarity suggests potential effectiveness against various pathogens.

Cytotoxicity and Selectivity

In assessing cytotoxicity, compounds in this class have demonstrated varying degrees of safety profiles. For instance, certain derivatives were found to have IC50 values greater than 50 μg/mL against human cell lines, indicating low toxicity . This is crucial for therapeutic applications as it suggests a favorable selectivity index.

Study 1: Antimycobacterial Activity

A comparative study of piperidinothiosemicarbazone derivatives showed that modifications in the piperidine structure significantly influenced antimycobacterial activity. Compounds with basic substituents like piperidine exhibited stronger activity compared to those with morpholine . This highlights the importance of structural features in determining biological efficacy.

Study 2: Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicated that the presence of electron-donating groups (like benzyloxy) enhances biological activity. These findings suggest that This compound may benefit from further optimization to improve its pharmacological profile.

Data Tables

Compound Activity MIC (μg/mL) IC50 (μg/mL) Notes
Compound AAntimycobacterial0.5>50Effective against resistant strains
Compound BCytotoxicity-5.8Low toxicity
Compound CAntimicrobial (general)2-4>1000Selective against M. tuberculosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.